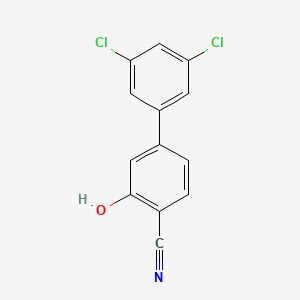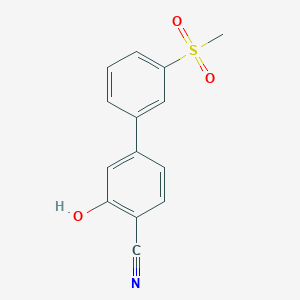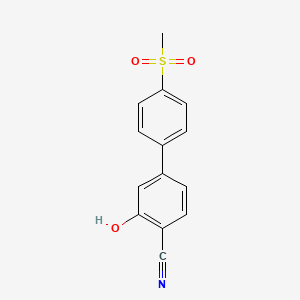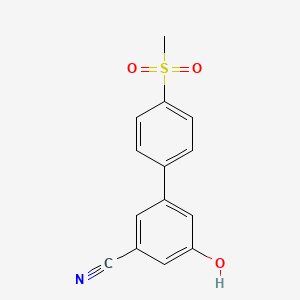
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (C4CP-CN) is a chemical compound of interest due to its potential applications in a variety of scientific research fields. This compound is an organic compound made up of a phenol group, a carbamoyl group, and a cyanophenol group. It is a white solid with a melting point of 46-47°C and a boiling point of 263-265°C. C4CP-CN has been studied for its potential use in drug synthesis, biochemistry, and physiology. In
科学研究应用
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of potential applications in scientific research. It has been studied for its potential use in drug synthesis, biochemistry, and physiology. It has been used as a starting material for the synthesis of various drugs, including antifungal agents and antiviral agents. It has also been used in the synthesis of polymers and as a reagent for the preparation of organometallic compounds.
作用机制
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins in the body, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of certain biochemical and physiological processes. It has also been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has several advantages and limitations when used in lab experiments. The main advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound and is not easily degraded. However, one limitation is that it can be toxic and can cause skin irritation.
未来方向
The potential applications of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its potential uses in drug synthesis, biochemistry, and physiology. Additionally, further research should be conducted to explore the potential therapeutic benefits of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Other potential future directions include exploring the potential toxicity of the compound and developing methods to reduce or eliminate its toxicity.
合成方法
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is heated to a temperature of 60-70°C and the product is then isolated and purified by column chromatography.
属性
IUPAC Name |
2-chloro-5-(4-cyano-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-4-3-8(5-11(12)14(17)19)9-1-2-10(7-16)13(18)6-9/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQUNMEUZLBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684941 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261891-84-2 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














